molecular formula C11H20O2 B123026 trans-4-tert-Butylcyclohexanecarboxylic acid CAS No. 5451-55-8

trans-4-tert-Butylcyclohexanecarboxylic acid

Cat. No. B123026
Key on ui cas rn: 5451-55-8
M. Wt: 184.27 g/mol
InChI Key: QVQKEGYITJBHRQ-UHFFFAOYSA-N
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Patent
US05128448

Procedure details

To a solution of 4-tert-butylcyclohexane carboxylic acid (10.0 g, 54.3 mmol of a mixture of cis and trans isomers) in anhydrous THF (distilled over Na/benzophenone) (44 mL) at 0° C., under argon were added dropwise B2H6 in THF (66.5 mL of 0.98M, 65.2 mmol). The reaction mixture was stirred at 0° C. for 2 hrs and then placed in the freezer overnight. The reaction was quenched by addition of saturated NaCl solution (50 mL) and was concentrated. The aqueous residue was extracted with EtOAc (3×200 mL) and the combined organic extracts were washed with sat. NaHCO3 solution (250 mL), followed by saturated brine (250 mL), dried over Na2SO4, and filtered. Concentration to dryness yielded 9.96 g of crude product which was purified via flash chromatography eluting with 25% EtOAc in hexane to yield an amorphous 4-(1,1-dimethylethyl)cyclohexanemethanol (9.18 g, 53.9 mmol) as a mixture of cis and trans isomers in 99% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
B2H6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One
Name
Quantity
66.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:10][CH2:9][CH:8]([C:11](O)=[O:12])[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].[H]1[BH2][H][BH2]1>C1COCC1>[CH3:4][C:1]([CH:5]1[CH2:6][CH2:7][CH:8]([CH2:11][OH:12])[CH2:9][CH2:10]1)([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1CCC(CC1)C(=O)O
Name
mixture
Quantity
10 g
Type
reactant
Smiles
Name
B2H6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
44 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
66.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in the freezer overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of saturated NaCl solution (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
EXTRACTION
Type
EXTRACTION
Details
The aqueous residue was extracted with EtOAc (3×200 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with sat. NaHCO3 solution (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Concentration to dryness
CUSTOM
Type
CUSTOM
Details
yielded 9.96 g of crude product which
CUSTOM
Type
CUSTOM
Details
was purified via flash chromatography
WASH
Type
WASH
Details
eluting with 25% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C)(C)C1CCC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 53.9 mmol
AMOUNT: MASS 9.18 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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